セトオレイン酸

説明

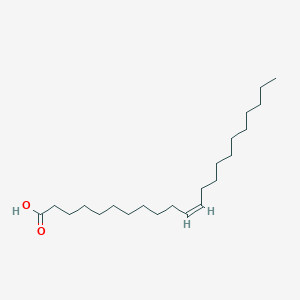

Cetoleic acid, also known as (11Z)-11-Docosenoic acid, is a chemical compound with the molecular formula C22H42O2 . It is primarily a mixture of cetylated myristic acid and cetylated oleic acid synthesized from cetyl alcohol, myristic acid, and oleic acid .

Molecular Structure Analysis

Cetoleic acid has a molecular weight of 338.568 Da and a monoisotopic mass of 338.318481 Da . The molecule consists of 22 carbon atoms, 42 hydrogen atoms, and 2 oxygen atoms .

Physical and Chemical Properties Analysis

Cetoleic acid has a density of 0.9±0.1 g/cm³, a boiling point of 453.3±14.0 °C at 760 mmHg, and a flash point of 349.9±15.2 °C . It has a molar refractivity of 105.6±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 379.9±3.0 cm³ .

科学的研究の応用

栄養強化

セトオレイン酸は、食事の栄養価を高める役割を果たすことが研究されています。 ヒトのHepG2肝細胞においてエイコサペンタエン酸(EPA)とドコサヘキサエン酸(DHA)のα-リノレン酸(ALA)からの合成を促進し、食事摂取後のサケにおけるEPA + DHAの保持量を高めることが知られています .

コレステロール調節

セトオレイン酸含量の高い魚油または魚油濃縮物を含む食事の、げっ歯類の循環コレステロール濃度に対する影響が研究されています。 これは、食事療法によるコレステロール値の管理に影響を与える可能性があります .

オメガ3脂肪酸代謝

セトオレイン酸は、オメガ3脂肪酸代謝経路の効率を向上させるとされています。 これは、アトランティックサーモンなど、養殖業にとって重要な意味を持つとともに、従来の魚油よりも効率的にオメガ3指数レベルを高めることで、人間の健康にも潜在的な利点をもたらします .

養殖用飼料添加物

養殖業では、セトオレイン酸はサケのEPA + DHAの全体内保持量を高めるために使用され、これはサケの成長と健康に不可欠です。 この用途は、消費のために生産される魚の品質に直接的な影響を与えます .

将来の方向性

Cetoleic acid, also known as “omega 11,” has been studied for its ability to convert the plant-based omega 3 alpha-lipoic acid (ALA) into eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in liver cells . This has led to the launch of products like CETO3, which contains cetoleic acid and omega 3, and is finding applications in the heart and skin health arenas . The Norwegian Research fund is financing seven clinical studies on cetoleic acid, indicating that there will be much scientific data in the years to come .

作用機序

Target of Action

Cetoleic acid, a long-chain monounsaturated fatty acid, primarily targets the metabolic pathways of omega-3 fatty acids . It promotes the conversion of alpha-linolenic acid (ALA) into omega-3 . This action plays a crucial role in normalizing plasma lipids by reducing triglyceride and low-density lipoprotein (LDL) cholesterol levels, and lowering inflammation .

Mode of Action

Cetoleic acid exerts its effects through an anti-inflammatory mechanism, specifically via the activation of the Peroxisome proliferator-activated receptor (PPAR) . This activation leads to a reduction in de novo lipogenesis, inhibiting the creation of new fat and increasing the burning of fat .

Biochemical Pathways

Cetoleic acid improves the efficiency of the n-3 fatty acid metabolic pathway . It enhances the synthesis of EPA and DHA from ALA in human HepG2 cells and of EPA in salmon hepatocytes . This action is particularly significant as high dietary levels of DHA can inhibit the n-3 metabolic pathway, while a lack of DHA in the diet stimulates the n-3 fatty acid biosynthetic pathway .

Pharmacokinetics

It is known that increased endogenous levels of cetoleic acid lead to increased production of epa and dha . Dietary intake of a fish oil rich in cetoleic acid has been shown to increase the whole-body retention of EPA and DHA in salmon .

Result of Action

The primary result of cetoleic acid’s action is the normalization of plasma lipids by reducing triglyceride and LDL cholesterol levels, and lowering inflammation . It also increases the production of EPA and DHA, which are beneficial for cardiovascular health .

Action Environment

The action of cetoleic acid can be influenced by environmental factors such as diet. For instance, the intake of a diet rich in cetoleic acid can enhance the synthesis of EPA and DHA . Furthermore, the source of cetoleic acid can also impact its efficacy. For example, cetoleic acid derived from North Atlantic herring has been found to have potential health benefits for skin and metabolic health .

生化学分析

Biochemical Properties

Cetoleic acid plays a significant role in biochemical reactions, particularly in the metabolic pathway of omega-3 fatty acids . It has been shown to stimulate the synthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from alpha-linolenic acid (ALA) in human HepG2 cells and salmon hepatocytes . This interaction suggests that cetoleic acid may interact with enzymes involved in the conversion of ALA to EPA and DHA.

Cellular Effects

In cellular processes, cetoleic acid has been observed to influence cell function by enhancing the production of EPA and DHA . These omega-3 fatty acids are known to impact cell signaling pathways, gene expression, and cellular metabolism. The presence of cetoleic acid in HepG2 cells led to a 40% increase in the production of EPA and DHA .

Molecular Mechanism

The molecular mechanism of cetoleic acid involves its role in stimulating the synthesis of EPA and DHA from ALA This suggests that cetoleic acid may bind to and activate certain enzymes involved in this conversion process

Temporal Effects in Laboratory Settings

The effects of cetoleic acid over time in laboratory settings have been observed in studies involving Atlantic salmon . Increased dietary intake of cetoleic acid led to increased whole-body retention of EPA and DHA in salmon . This suggests that cetoleic acid may have long-term effects on cellular function, particularly in relation to omega-3 fatty acid metabolism.

Dosage Effects in Animal Models

The effects of cetoleic acid at different dosages have been studied in animal models, specifically Atlantic salmon . The level of EPA and DHA in the liver and whole-body retention of these fatty acids relative to what was eaten increased with increased dietary cetoleic acid levels

Metabolic Pathways

Cetoleic acid is involved in the metabolic pathway of omega-3 fatty acids . It stimulates the conversion of ALA to EPA and DHA , suggesting that it interacts with enzymes involved in this pathway

特性

IUPAC Name |

(Z)-docos-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDZDTDNIULJBE-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920491 | |

| Record name | cis-Cetoleic acid (cis-22:1n-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cetoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1002-96-6 | |

| Record name | Cetoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cetoleic acid (cis-22:1n-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62EZI2C5SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

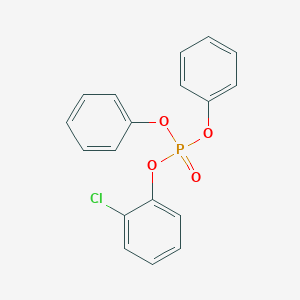

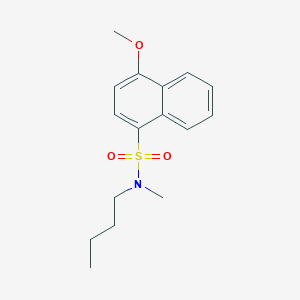

![2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B228807.png)

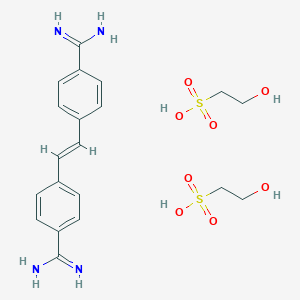

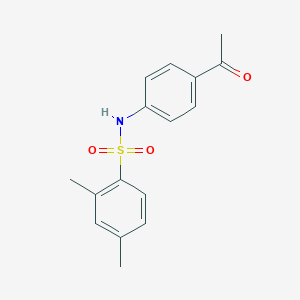

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

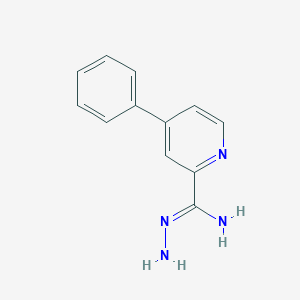

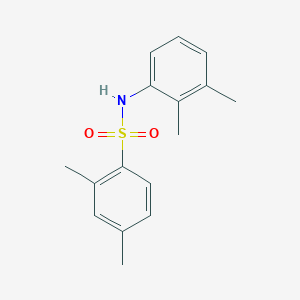

![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)

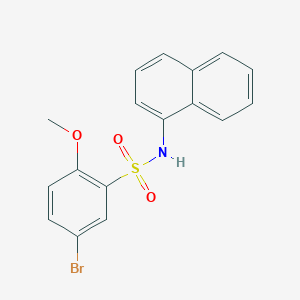

![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)